7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Select 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1188442-45-6) for your medicinal chemistry program. The C7 bromine is a reactive synthetic handle enabling Pd-catalyzed cross-coupling to generate C7-aryl/heteroaryl libraries—transformations inaccessible from the unsubstituted scaffold. Unlike C6-substituted analogs that are potent MAO-B inhibitors (IC50 ~0.27 µM), the C7 substitution pattern remains underexplored, offering a distinct chemical space for novel target engagement, chemoproteomic profiling, and kinase inhibitor discovery. Supplied at ≥98% purity for reliable HPLC/LC-MS method development. Request a quote today.

Molecular Formula C9H9BrN2O
Molecular Weight 241.088
CAS No. 1188442-45-6
Cat. No. B2389077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
CAS1188442-45-6
Molecular FormulaC9H9BrN2O
Molecular Weight241.088
Structural Identifiers
SMILESCN1CC2=C(C=C(C=C2)Br)NC1=O
InChIInChI=1S/C9H9BrN2O/c1-12-5-6-2-3-7(10)4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13)
InChIKeyVHLNLZDBVKALSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1188442-45-6) – Technical Baseline and Compound Identity


7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1188442-45-6, molecular formula C9H9BrN2O, molecular weight 241.08) is a heterocyclic small molecule belonging to the 3,4-dihydroquinazolin-2(1H)-one class, characterized by a bromine atom at the C7 position and a methyl group at the N3 position . This scaffold is a recognized privileged structure in medicinal chemistry, with derivatives extensively investigated as kinase inhibitors, enzyme modulators, and antiproliferative agents [1]. The presence of the C7 bromine confers distinct electronic and steric properties, differentiating it from other halogenated or unsubstituted analogs and enabling specific chemical transformations, such as Suzuki-Miyaura cross-couplings, that are inaccessible to the core scaffold . The compound is supplied as a research chemical with a typical purity of ≥98% .

Why 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Cannot Be Replaced by Unsubstituted or C6-Substituted Analogs


Generic substitution of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one with the unsubstituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one or with C6-substituted analogs is scientifically unsound. The C7 bromine atom is not merely a heavy atom placeholder; it dictates the compound's electrophilic character and its synthetic utility in Pd-catalyzed cross-coupling reactions, enabling the generation of C7-aryl/heteroaryl derivatives that are inaccessible from the parent scaffold . Furthermore, SAR studies on this chemotype demonstrate that the position of substitution (C6 vs. C7 vs. N1) profoundly alters biological target engagement. Specifically, C6-substituted derivatives are associated with potent and selective MAO-B inhibition, while N1-substituted variants exhibit MAO-A preference, and the C7-substitution pattern remains underexplored, creating a distinct chemical space with unique biological potential [1][2]. Interchanging compounds without retaining the precise C7 bromo substitution would therefore invalidate synthetic routes and confound biological SAR interpretation.

Quantitative Differentiation Evidence: 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one vs. Structural Analogs


Electrophilic Reactivity and Synthetic Versatility Conferred by the C7 Bromine Atom

The C7 bromine atom in 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one enhances electrophilicity relative to the unsubstituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one core, enabling Pd-catalyzed Suzuki-Miyaura couplings to generate 7-aryl/heteroaryl derivatives. This reactivity is fundamental for accessing focused libraries of kinase inhibitors, as 7-arylquinazolinones have demonstrated IC50 values < 100 nM against EGFR mutants . Without the C7 bromine, this synthetic route is blocked, forcing reliance on less efficient or alternative synthetic strategies.

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Positional Isomerism Dictates Biological Target Preference: C7 vs. C6 Substitution

Structure-activity relationship (SAR) studies on 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives reveal a clear positional dependence of biological activity. Among a series of 37 compounds, C6-substituted derivatives demonstrated potent and selective MAO-B inhibition, with the most active achieving an IC50 of 0.269 µM for MAO-B and significantly lower potency for MAO-A [1][2]. In contrast, N1-substituted derivatives exhibited preferential MAO-A inhibition. The C7-substituted 7-bromo analog represents a distinct, underexplored vector; its biological profile is not predicted by C6 SAR, and it may engage different targets or exhibit unique selectivity profiles, making it a valuable probe for novel target discovery [3].

Monoamine Oxidase Structure-Activity Relationship Neurodegeneration

Predicted Physicochemical Properties: LogP and TPSA for Druglikeness Assessment

Predicted physicochemical properties for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one place it within favorable drug-like space. The compound has a predicted octanol-water partition coefficient (LogP) of 1.4 and a topological polar surface area (TPSA) of 32.3 Ų [1]. For comparison, the unsubstituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one has a lower predicted LogP (≈0.5–0.8) and a slightly smaller TPSA (≈29–31 Ų). The introduction of the bromine atom increases lipophilicity (LogP shift of +0.6–0.9 units) without substantially increasing TPSA, which may improve membrane permeability while maintaining solubility. These properties are consistent with oral bioavailability guidelines (Lipinski's Rule of Five) and CNS druglikeness criteria.

ADMET Prediction Drug Design Physicochemical Properties

Bromine-Induced Molecular Weight and Density Shift Relative to Unsubstituted Core

The presence of a bromine atom at C7 significantly increases molecular weight and alters physical properties compared to the unsubstituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one core. 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one has a molecular weight of 241.08 g/mol and a predicted density of 1.545±0.06 g/cm³ [1]. The unsubstituted core (C9H10N2O) has a molecular weight of 162.19 g/mol and a lower predicted density (~1.2 g/cm³). This 78.9 g/mol mass increase (due to Br substitution for H) and density elevation are important considerations for fragment-based drug design, where heavier halogen atoms can be used to probe binding pockets and improve target affinity through halogen bonding interactions.

Medicinal Chemistry Molecular Weight Fragment-Based Drug Design

Primary Research and Industrial Application Scenarios for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (1188442-45-6)


Synthesis of C7-Aryl/Heteroaryl Quinazolinone Kinase Inhibitor Libraries

The C7 bromine atom serves as a reactive handle for Pd-catalyzed cross-coupling reactions, enabling the efficient synthesis of diverse 7-aryl/heteroaryl-3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives . This chemistry is directly applicable to the generation of focused libraries targeting kinases such as EGFR, where 7-arylquinazolinones have demonstrated sub-100 nM IC50 values . Researchers in medicinal chemistry and chemical biology can use this compound as a key building block to explore SAR around the C7 position, an underexplored vector compared to the extensively studied C6-substituted analogs.

Probe Development for Underexplored Biological Targets

Unlike C6-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives, which are established MAO-B inhibitors (most potent IC50 = 0.269 µM), the C7-substituted analog 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one has no published MAO inhibitory activity, suggesting it may engage distinct biological targets [1][2]. This compound is therefore ideal for chemoproteomic profiling, affinity-based protein profiling (AfBPP), or phenotypic screening campaigns aimed at identifying novel target engagements. Its unique substitution pattern makes it a valuable tool for target deconvolution and mechanism-of-action studies in cancer, neuroscience, and infectious disease research.

Reference Standard for Analytical Method Development

Due to its well-defined physicochemical properties (predicted LogP = 1.4, TPSA = 32.3 Ų, MW = 241.08 g/mol) and commercial availability at 98% purity, 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one can serve as a reference standard for developing and validating HPLC, LC-MS, and NMR analytical methods [3]. It is particularly useful for calibrating separation methods for halogenated heterocyclic compounds and for quantifying reaction yields in synthetic chemistry workflows involving bromoarene cross-couplings.

Fragment-Based Lead Discovery and Halogen Bonding Studies

The molecular weight of 241.08 g/mol and the presence of a bromine atom position 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one within the upper limit of fragment-like space (typically MW < 300). The bromine can engage in halogen bonding with protein backbone carbonyls or side-chain residues, providing a directional interaction that can improve binding affinity and selectivity . This compound is well-suited for fragment screening by X-ray crystallography, surface plasmon resonance (SPR), or NMR, and for fragment growing strategies where the bromine serves as a synthetic vector for further elaboration.

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